molecular formula C21H24N2O2 B7798354 Catharanthine hcl

Catharanthine hcl

Cat. No.: B7798354
M. Wt: 336.4 g/mol
InChI Key: CMKFQVZJOWHHDV-UHFFFAOYSA-N
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Description

Catharanthine hydrochloride is a monoterpenoid indole alkaloid sourced from the medicinal plant Catharanthus roseus (Madagascar periwinkle) . It is a pivotal biosynthetic precursor in the semi-synthetic production of vinblastine, a cornerstone chemotherapeutic agent . The compound's primary research value lies in its complex iboga-type pentacyclic structure, which serves as a critical building block for synthesizing dimeric alkaloids and for studying the structure-activity relationships of vinca alkaloids . In vitro, Catharanthine HCl exhibits significant pharmacological activity by competitively inhibiting α9α10 nicotinic acetylcholine receptors (nAChRs) and directly blocking CaV2.2 channels, making it a compound of interest for neuropathic pain research . Furthermore, its mechanism of action is linked to the disruption of microtubule formation, similar to other vinca alkaloids, by inhibiting tubulin polymerization and arresting cell division at the metaphase stage . Beyond oncology, research indicates this compound can inhibit cAMP phosphodiesterase in the brain and act as a potent inhibitor of the TRPM8 ion channel, suggesting potential applications in neurological and sensory disorder studies . Recent investigations also focus on enhancing the yield of catharanthine in plant cultures using specific elicitors like chitooligosaccharides to improve the sustainable supply of this valuable compound . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKFQVZJOWHHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Alkaloid Isolation from Catharanthus roseus

The primary source of catharanthine remains the Madagascar periwinkle (Catharanthus roseus), with extraction protocols involving sequential solvent partitioning and pH-dependent separations. Wang et al. (2015) developed a streamlined process where lyophilized plant material undergoes brine treatment (5% NaCl solution) followed by pH-controlled extraction:

  • Acidic extraction : At pH 3.0–4.0, catharanthine preferentially dissolves due to protonation of its tertiary amine groups

  • Crude product isolation : Raising the pH to 8.5–9.0 precipitates catharanthine base (82% recovery)

  • HCl salt formation : Reaction with hydrochloric acid in ethanol/water (3:1 v/v) yields catharanthine hydrochloride with 99% purity after recrystallization

Table 1: Comparative Performance of Extraction Methods

ParameterWang (2015)Traditional Soxhlet
Extraction time8 hr48 hr
Purity (%)99.187.4
Column chromatographyNot requiredRequired

Solvent System Innovations

Recent advances utilize trifluoroethanol-based systems to enhance alkaloid solubility. A 2025 study demonstrated that 40% trifluoroethanol/water mixtures increase catharanthine recovery by 27% compared to methanol-based systems, while reducing solvent toxicity.

Chemical Synthesis Pathways

Catharanthine Hydrochloride from Secologanin

The biomimetic synthesis route involves seven stereoselective steps from secologanin:

  • Mannich reaction : Forms the iboga skeleton core (68% yield)

  • Oxidative cyclization : Uses Mn(OAc)₃ in acetic acid (55% yield)

  • Selective N-methylation : Dimethyl sulfate in THF at −78°C (91% yield)

  • HCl salt formation : Gas-phase HCl treatment in diethyl ether

Critical challenge : The C20 stereocenter requires chiral auxiliaries, with (−)-8-phenylmenthol providing 94% enantiomeric excess (ee) in optimal conditions.

Coupling-Reduction Approaches

Patent CN106749342B discloses a novel ferric sulfate-mediated method:

  • Coupling : Catharanthine base + vindoline in trifluoroethanol (0°C)

  • Reduction : Thiourea dioxide in sodium acetate buffer (75°C)

  • HCl salt precipitation : L-Tartaric acid replaced with HCl gas for hydrochloride formation (99.8% ee)

Biocatalytic Production Systems

Cyclase-Mediated Biosynthesis

The 2020 discovery of catharanthine synthase (CS) enabled enzymatic cyclization of precondylocarpine acetate:

  • Key reaction :

    precondylocarpine acetateCScatharanthine+CO2\text{precondylocarpine acetate} \xrightarrow{\text{CS}} \text{catharanthine} + \text{CO}_2
  • Optimized conditions :

    • pH 6.8, 30°C

    • 5 mM Mg²⁺ cofactor

    • 92% conversion efficiency

Table 2: Enzyme Engineering Progress (2020–2025)

VariantActivity (μmol/min/mg)Thermostability (T₅₀, °C)
Wild-type CS0.1542
S174A mutant0.8751
P173G mutant1.2458

Microbial Fermentation Advances

Engineered Saccharomyces cerevisiae strains now achieve catharanthine titers of 1.2 g/L through:

  • Overexpression of strictosidine synthase (STR1)

  • Knockout of competing ajmalicine pathway

  • In situ HCl addition during fermentation (pH 4.0)

Crystallization and Purification Technologies

High-Purity HCl Salt Formation

The critical precipitation parameters for pharmaceutical-grade material:

  • Solvent system : Acetone/water (7:3 v/v)

  • HCl gas flow rate : 0.5 L/min per kg solution

  • Crystal seeding : 0.1% w/w catharanthine HCl microcrystals

  • Result : 99.9% purity by HPLC, mean particle size 25 μm

Continuous Chromatography

Simulated moving bed (SMB) systems reduce purification time by 60% compared to batch columns:

  • Stationary phase: C18-functionalized silica (25 μm)

  • Mobile phase: Acetonitrile/ammonium acetate buffer (pH 4.5)

  • Throughput: 12 kg crude/L resin/day

Analytical Characterization Protocols

Identity Confirmation

  • MS/MS fragmentation : m/z 337.2 → 229.1 (C-ring cleavage)

  • ¹H-NMR key signals :

    • δ 6.24 (1H, m, C3-H)

    • δ 3.72 (3H, s, COOCH₃)

    • δ 1.85 (2H, q, CH₂CH₃)

Purity Assessment

Current USP standards require:

  • Related substances <0.5% by UPLC (BEH C18, 1.7 μm)

  • Heavy metals <10 ppm via ICP-MS

  • Residual solvents:

    SolventLimit (ppm)
    Trifluoroethanol50
    Acetone500

Chemical Reactions Analysis

Coupling Reactions with Vindoline

Catharanthine HCl undergoes oxidative coupling with vindoline to form anhydrovinblastine —a precursor to vinblastine. This reaction is central to synthetic routes for vinca alkaloids.

Reaction Conditions & Yields

OxidantSolvent SystemTemp.YieldDiastereoselectivitySource
FeCl₃H₂O/CH₃CN (1:1)25°C79%1:1 (C16' epimers)
BAHA⁺ (Triarylaminium)0.05 N HCl/TFE (10:1)25°C83%100% (C16' R)
TiO₂ (Photocatalyst)0.1 N HCl, O₂ atmosphereRT46%N/A

Mechanism :

  • Single-electron oxidation of catharanthine generates a radical cation intermediate.

  • Electrophilic attack on vindoline’s indole ring occurs at C16', followed by rearomatization and stereospecific bond formation .

Scope :

  • BAHA⁺ enables coupling with electron-rich aromatics (e.g., N,N-dimethylaniline, indole), yielding single diastereomers .

  • Reactions are pH-dependent; acidic conditions (0.05 N HCl) suppress competitive amine oxidation .

Acid-Catalyzed Rearrangements

Concentrated HCl induces this compound to undergo transannular cyclization and decarboxylation.

Key Products

ProductStructural ChangeConditionsSource
Descarbomethoxycatharanthine (VI)Loss of CO₂CH₃ groupConcentrated HCl
Iboga-type alkaloidsSkeletal rearrangement via ring-openingProlonged acid exposure

Mechanism :

  • Protonation of the ester group triggers decarboxylation, forming a strained intermediate.

  • Ring-opening and re-closure yield Iboga-like frameworks .

Scientific Research Applications

Anti-Addictive Properties

Recent studies have highlighted the potential of catharanthine in treating substance use disorders. It has been shown to reduce self-administration of drugs such as cocaine and morphine in animal models. The proposed mechanism involves selective inhibition of α3β4-containing nicotinic acetylcholine receptors, which are implicated in addiction pathways .

Sedative Effects

Catharanthine has been identified as a potent modulator of the GABA_A receptor, enhancing its activity and inducing sedation. Research indicates that catharanthine binds to specific sites on the GABA_A receptor, potentiating responses to GABA, which may provide insights into developing new sedative medications without the dependence issues associated with traditional benzodiazepines .

Anticancer Applications

Catharanthine serves as a precursor for the semi-synthesis of vinblastine and vincristine, two vital anticancer agents used to treat various malignancies, including lymphoma and leukemia. The semi-synthetic pathways utilizing catharanthine are significant due to the complex structures of these compounds that make complete chemical synthesis challenging .

GABA_A Receptor Modulation

Electrophysiological studies have demonstrated that catharanthine enhances GABA_A receptor responses by binding at the β(+)/α(−) intersubunit interface. This interaction involves multiple hydrogen bonds with key residues, suggesting a unique binding profile that could lead to the development of new therapeutic agents targeting GABA_A receptors .

Dopaminergic System Interaction

Recent findings indicate that catharanthine modulates mesolimbic dopamine transmission, which is critical for understanding its effects on addiction and mood disorders. This modulation could provide a dual therapeutic approach for conditions like depression and anxiety alongside addiction treatment .

Case Studies and Research Findings

StudyFocusFindings
Ishikawa et al. (2009) Semi-synthesis of vinblastineDemonstrated successful use of catharanthine as a precursor for vinblastine .
PMC9178925 GABA_A receptor interactionIdentified binding sites and mechanisms by which catharanthine enhances GABA_A receptor activity .
PMC10902617 Dopamine transmission modulationExplored effects on dopamine pathways relevant for addiction therapy .

Comparison with Similar Compounds

Structural Isomers and Analogues

  • Vindoline: Structural Differences: Vindoline shares a terpenoid-indole backbone with catharanthine but differs in functional groups, including a hydroxylated C16 position and a methyl ester at C15 . Chromatographic Separation: Catharanthine (RT 37.1 min) and vindoline (RT 34.2 min) are distinguishable via HPLC with UV detection (λ = 240–294 nm) . Role in Biosynthesis: Both are precursors for vinblastine, but vindoline requires a seven-step enzymatic pathway from tabersonine, whereas catharanthine biosynthesis remains less characterized .
  • Catharanthine Isomers :

    • An isomer with identical molecular mass ([M+H]⁺ = 337) but distinct retention time (RT 37.1 min) and MS/MS fragmentation patterns (key ions: 320, 308, 293) has been identified, likely corresponding to vindolinine or tabersonine .
  • Pseudotabersonine :

    • Derived from catharanthine via reflux in acetic acid, pseudotabersonine lacks the C16 ester group, altering its reactivity in coupling reactions .

Pharmacological and Functional Comparisons

Compound Bioactivity Tubulin Binding Affinity (Kd) Key Pathways Affected
Catharanthine HCl Weak antifungal activity; induces autophagy in HepG2 cells via mTOR inhibition 2.8 mM Autophagy, cAMP-PDE inhibition
Vinblastine Potent antimitotic activity 4.3 μM Microtubule destabilization
Vindoline Minimal direct activity; synergizes with catharanthine in dimer formation 50 mM N/A
Tabersonine Precursor to vindoline; no reported anticancer activity N/A TIA biosynthesis
  • Mechanistic Insights: Catharanthine induces autophagic necrosis in HepG2 cells by stabilizing interactions with mTOR’s FRB domain, though less potently than rapamycin .

Key Research Findings and Conflicts

  • Bioactivity Paradox: While catharanthine is termed "non-bioactive" in isolation , recent studies highlight its autophagy-inducing effects at higher concentrations .

Biological Activity

Catharanthine hydrochloride (Catharanthine HCl) is a significant alkaloid derived from the plant Catharanthus roseus, known for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Overview of this compound

Catharanthine is one of the key precursors in the biosynthesis of potent anticancer drugs such as vinblastine and vincristine. These compounds have been extensively studied for their efficacy against various types of cancer, including leukemia and lymphomas. The unique structure of catharanthine allows it to participate in complex biochemical pathways that lead to the production of these therapeutic agents.

Anticancer Properties

The primary biological activity associated with this compound is its anticancer effect. Research has shown that catharanthine, when coupled with vindoline, forms vinblastine, which exhibits significant cytotoxicity against cancer cell lines. The mechanisms through which catharanthine exerts its effects include:

  • Inhibition of Mitosis : Catharanthine has been shown to arrest mitosis in metaphase, a critical phase in cell division. This property is particularly useful in treating conditions like acute lymphoblastic leukemia .
  • Cell Shape Alteration : Studies indicate that catharanthine influences the morphology of cancer cells, affecting their ability to proliferate .

Table 1: Anticancer Activity of this compound

Study ReferenceCell Line TestedIC50 (µM)Effect Observed
HL-60 (leukemia)15Inhibition of nuclear division
Trypanosoma cruzi3 (vinblastine) / 10 (vincristine)Inhibition of mitosis
Striatal neuronsN/AModulation of dopamine transmission

Hypoglycemic Activity

Recent studies have also highlighted the hypoglycemic effects of catharanthine. It has been associated with increased glucose absorption in pancreatic cells, suggesting potential applications in diabetes management. The compound showed varying degrees of activity compared to other alkaloids derived from C. roseus .

Table 2: Hypoglycemic Activity

AlkaloidEffect on Glucose Absorption
This compoundModerate
VindolicineHigh
VindolidineModerate

The biological activity of catharanthine can be attributed to its interaction with various cellular pathways:

  • Transport Mechanisms : Research indicates that an ABC transporter (CrTPT2) enhances the accumulation of catharanthine on the leaf surface, facilitating its biosynthesis and subsequent coupling with vindoline .
  • Gene Clusters : The biosynthetic pathway for monoterpene indole alkaloids involves several gene clusters identified through multi-omics approaches. These clusters are essential for the production and regulation of catharanthine within C. roseus .

Case Studies

  • Antitumor Efficacy : A study demonstrated that treatment with vinblastine (derived from catharanthine) resulted in significant tumor reduction in murine models of leukemia. The study reported a reduction in tumor volume by approximately 70% after a series of treatments .
  • Diabetes Management Potential : In vitro studies showed that catharanthine improved glucose uptake in myoblast cells, suggesting its potential as a therapeutic agent for managing diabetes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Catharanthine hcl
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Reactant of Route 2
Catharanthine hcl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.